molecular formula C22H24ClNO3 B12170687 1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(2,3-dihydro-1-benzofuran-5-yl)-1-propanone

1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(2,3-dihydro-1-benzofuran-5-yl)-1-propanone

Cat. No.: B12170687
M. Wt: 385.9 g/mol
InChI Key: UIAMSMGNQYDEOW-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(2,3-dihydro-1-benzofuran-5-yl)-1-propanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a chlorophenyl group and a hydroxyl group, as well as a benzofuran moiety, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(2,3-dihydro-1-benzofuran-5-yl)-1-propanone involves multiple steps, typically starting with the preparation of the piperidine and benzofuran intermediates. One common synthetic route includes:

Chemical Reactions Analysis

1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(2,3-dihydro-1-benzofuran-5-yl)-1-propanone undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(2,3-dihydro-1-benzofuran-5-yl)-1-propanone involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. The benzofuran moiety is particularly important for its binding affinity, while the piperidine ring contributes to its overall stability and bioavailability .

Properties

Molecular Formula

C22H24ClNO3

Molecular Weight

385.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one

InChI

InChI=1S/C22H24ClNO3/c23-19-5-3-18(4-6-19)22(26)10-12-24(13-11-22)21(25)8-2-16-1-7-20-17(15-16)9-14-27-20/h1,3-7,15,26H,2,8-14H2

InChI Key

UIAMSMGNQYDEOW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CCC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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